3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and an azaspiro undecane core. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The bromophenyl group can then be introduced via a substitution reaction using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: Further cyclization reactions can modify the spirocyclic core.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Hydride (NaH): Used as a base in deprotonation reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: A structurally similar compound with an oxygen atom in the spirocyclic core.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with two oxygen atoms in the core.
Uniqueness
3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione is unique due to the presence of the bromophenyl group and the azaspiro core, which impart distinct chemical and biological properties. Its rigid structure and potential for diverse chemical modifications make it a valuable compound in various fields of research.
Properties
CAS No. |
62550-81-6 |
---|---|
Molecular Formula |
C16H18BrNO2 |
Molecular Weight |
336.22 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H18BrNO2/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(18)20)8-2-1-3-9-16/h4-7H,1-3,8-11H2 |
InChI Key |
JOQZUGOLYAGHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.